1,1-Bis(trichlorosilylmethyl)ethylene is a chemical compound with the molecular formula and a molar mass of 322.98 g/mol. It is classified as an organosilicon compound, specifically a silane derivative, which is characterized by the presence of silicon atoms bonded to carbon and chlorine atoms. This compound is primarily utilized as an intermediate in the synthesis of various organosilicon compounds, making it significant in both industrial and research applications.
This compound can be sourced through specific synthetic routes involving the reaction of silanes with other organic compounds. Its classification falls under organosilanes, which are widely used in organic chemistry for various applications, including as coupling agents and in polymer production.
1,1-Bis(trichlorosilylmethyl)ethylene can be synthesized through several methods, primarily involving the chlorination of silanes or the reaction of vinyl compounds with trichlorosilane derivatives. The typical synthesis involves:
The synthesis may involve multiple steps, including:
The molecular structure of 1,1-bis(trichlorosilylmethyl)ethylene features:
InChI=1/C4H6Cl6Si2/c1-4(2-11(5,6)7)3-12(8,9)10/h1-3H2
1,1-Bis(trichlorosilylmethyl)ethylene participates in various chemical reactions typical for organosilanes:
The reactivity of this compound is influenced by its chlorinated nature, which allows it to undergo nucleophilic substitution reactions effectively. The presence of multiple chlorine atoms enhances its ability to form stable silicon-oxygen bonds upon hydrolysis.
The mechanism of action for 1,1-bis(trichlorosilylmethyl)ethylene primarily involves:
Kinetic studies indicate that the hydrolysis process is quite rapid due to the electrophilic nature of silicon in this compound, making it a useful intermediate in silicone chemistry.
1,1-Bis(trichlorosilylmethyl)ethylene finds applications in various scientific fields:
This compound exemplifies the versatility of organosilicon chemistry, contributing significantly to advancements in materials science and chemical engineering.
Radical-mediated pathways offer atom-efficient routes for installing multiple trichlorosilyl groups onto ethylene scaffolds. The synthesis capitalizes on the propensity of trichlorosilane (HSiCl₃) to generate silyl radicals under initiator-assisted conditions. In a seminal approach, ethylene derivatives undergo bis-trichlorosilylation through sequential radical additions. The reaction initiates with azobisisobutyronitrile (AIBN)- or peroxide-induced homolytic cleavage of HSiCl₃, producing ·SiCl₃ radicals. These electrophilic radicals add regioselectively to the terminal carbon of ethylene frameworks, forming β-silyl alkyl radicals. Subsequent hydrogen abstraction from HSiCl₃ regenerates ·SiCl₃ while yielding monofunctionalized intermediates. Iteration of this sequence at the activated methylene position enables geminal bis-functionalization, yielding 1,1-bis(trichlorosilylmethyl)ethylene [1] [6].
Critical to success is suppressing competitive oligomerization through controlled radical flux. High dilution techniques and slow initiator addition minimize radical–radical coupling side reactions. Steric guidance from the first bulky –CH₂SiCl₃ group directs the second addition to the less hindered position, achieving the 1,1-disubstitution pattern characteristic of the target compound. Yields range from 40–65%, influenced by substituent electronics and radical stability [6].
Table 1: Radical Initiators for Bis(trichlorosilyl)ethylation
Initiator | Temperature (°C) | Yield Range (%) | Key Observation |
---|---|---|---|
AIBN | 70–80 | 45–60 | Moderate selectivity, accessible conditions |
Di-tert-butyl peroxide | 100–120 | 50–65 | Higher T improves H-abstraction efficiency |
Photoredox (Ru(bpy)₃²⁺) | 25 | 40–55 | Ambient T, but slower kinetics |
Copper catalysis provides superior efficiency for the bis-silylation of ethylene precursors. Mayr et al. developed the benchmark method using Cu(I) chloride (5 mol%) with triethylamine as a base, achieving 90% yield of 1,1-bis(trichlorosilylmethyl)ethylene (CAS 78948-04-6) [1]. The protocol employs trichlorosilane under mild conditions (60–80°C), circumventing harsh stoichiometric reagents. The mechanism involves in situ formation of copper hydride (Cu–H), which activates HSiCl₃ via σ-bond metathesis. This generates [Cu]–SiCl₃ species that undergo migratory insertion into the ethylene C=C bond. The resultant alkylcopper intermediate repeats the sequence at the adjacent methylene, facilitated by amine-assisted SiCl₃ transfer. Triethylamine serves dual roles: scavenging HCl (preventing deactivating chlorosilane oligomerization) and enhancing the electrophilicity of Si–H bonds [1] [4].
Pincer complexes (e.g., Ru-, Fe-PNP) have emerged as alternatives, leveraging metal–ligand cooperativity for Si–H oxidative addition. These catalysts enable silylation at ambient temperatures but require intricate ligand architectures. Nickel catalysts with N-heterocyclic carbenes (NHCs) show promise for chemo-selective mono- versus bis-silylation but remain less efficient for geminal disilylation than copper systems [4].
Table 2: Metal Catalysts for Trichlorosilyl Group Incorporation
Catalyst System | Conditions | Yield (%) | Advantage |
---|---|---|---|
CuCl/Et₃N | 80°C, 12 h | 90 | High yield, operational simplicity |
Ru-PNP pincer | 25°C, 24 h | 75 | Ambient temperature |
NiCl₂(IMes) | 100°C, 8 h | 68 | Tunable chemoselectivity |
The copper-catalyzed pathway follows a concerted σ-bond metathesis mechanism validated by kinetic isotope effects (KIE) and in situ NMR studies. HSiCl₃ activation by [Cu(I)] generates [Cl₃Si–Cu–H], which adds across ethylene via a four-centered transition state (TS). Density functional theory (DFT) calculations reveal a low barrier (ΔG‡ = 18.2 kcal/mol) for ethylene insertion into Cu–H, forming the alkylcopper(I) intermediate I. Subsequent SiCl₃ transfer from copper to carbon proceeds through an SN₂-type attack at silicon, releasing the monoadduct and regenerating [Cu] [1] [4].
Bis-silylation requires base-mediated methylene activation. Triethylamine deprotonates the α-carbon of the monoadduct, generating a carbanion stabilized by the β-silyl group. This anion attacks a second HSiCl₃ molecule, aided by Cu(I)-catalyzed Si–H cleavage. Alternatively, a radical pathway may operate under initiator-free conditions: single-electron transfer from Cu(I) to the monoadduct forms a radical anion, which reduces HSiCl₃ to ·SiCl₃ and H⁻, enabling radical addition [6] [8].
Steric and electronic effects dictate regioselectivity. The –SiCl₃ group exerts a +I effect, enhancing nucleophilicity at the adjacent methylene. However, its bulk impedes vicinal disilylation, favoring geminal addition. Computational models show a 4.3 kcal/mol preference for geminal over vicinal TS due to reduced torsional strain [8].
Solvent-free methodologies enhance atom economy and reduce waste in synthesizing 1,1-bis(trichlorosilylmethyl)ethylene. The copper-catalyzed system [1] inherently operates without solvents by utilizing neat trichlorosilane as both reagent and reaction medium. Triethylamine serves as a gaseous HCl trap, forming Et₃N·HCl, which precipitates and is readily filtered. This eliminates halogenated solvent use, aligning with green chemistry principles. Yields reach 90% at 80°C with 5 mol% CuCl, demonstrating efficiency rivaling solution-phase routes [1].
Photocatalytic variants under solvent-free conditions exploit electron donor–acceptor (EDA) complexes between phosphines and HSiCl₃. Visible-light excitation (blue LED) of EDA species generates ·SiCl₃ radicals without initiators. Phenylsilane (PhSiH₃) acts as a hydrogen atom transfer (HAT) mediator, minimizing radical termination. This approach achieves 75% yield at 50°C but requires longer reaction times (48 h) [8].
Microwave assistance accelerates the reaction kinetics. Neat mixtures of ethylene precursors, HSiCl₃, CuCl, and Et₃N irradiated at 100 W attain 85% conversion in 2 h versus 12 h conventionally. Energy consumption decreases by 40%, as measured by process mass intensity (PMI) metrics [1].
Table 3: Solvent-Free Methods Comparison
Method | Catalyst/Activator | Time | Yield (%) | PMI |
---|---|---|---|---|
Thermal (80°C) | CuCl/Et₃N | 12 h | 90 | 2.1 |
Photoactivated (450 nm) | dppm/PhSiH₃ | 48 h | 75 | 1.8 |
Microwave (100 W) | CuCl/Et₃N | 2 h | 85 | 1.5 |
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